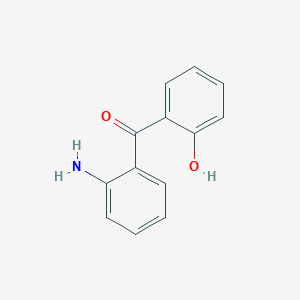

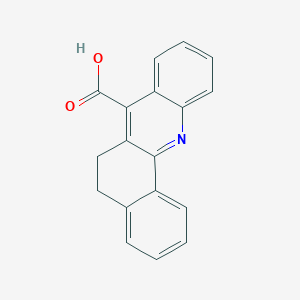

(2-Aminophenyl)(2-hydroxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'isothiocyanate de phényle, également connu sous le nom d'isothiocyanatobenzène, est un composé chimique de formule moléculaire C7H5NS. C'est un liquide incolore à l'odeur piquante qui est principalement utilisé comme réactif dans diverses analyses chimiques. L'isothiocyanate de phényle est connu pour son rôle dans le processus de dégradation d'Edman, qui est utilisé pour le séquençage des acides aminés dans les peptides .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'isothiocyanate de phényle peut être synthétisé par plusieurs méthodes:

Réaction de l'aniline avec le disulfure de carbone et l'ammoniac : L'aniline réagit avec le disulfure de carbone et l'ammoniac concentré pour former le sel de dithiocarbamate d'ammonium de l'aniline.

Réaction de Sandmeyer : L'aniline est mise à réagir avec du nitrite de sodium et du thiocyanate de cuivre (I) pour produire de l'isothiocyanate de phényle.

Méthode de broyage à billes : Les anilines sont transformées en isothiocyanates en utilisant de l'hydroxyde de potassium dans des conditions de broyage à billes en présence de disulfure de carbone.

Méthodes de production industrielle : La production industrielle d'isothiocyanate de phényle implique souvent la réaction de l'aniline avec le disulfure de carbone et l'ammoniac, suivie d'une oxydation avec du nitrate de plomb (II). Cette méthode est préférée en raison de son efficacité et de sa capacité de mise à l'échelle .

Analyse Des Réactions Chimiques

L'isothiocyanate de phényle subit diverses réactions chimiques, notamment:

Réactions de substitution : Il réagit avec les amines pour former des thiourées.

Réactions de cyclisation : En présence de réactifs appropriés, l'isothiocyanate de phényle peut subir une cyclisation pour former des composés hétérocycliques.

Réactions d'addition : Il peut réagir avec des nucléophiles tels que les alcools et les thiols pour former les adduits correspondants.

Réactifs et conditions communs :

Amines : Utilisées dans les réactions de substitution pour former des thiourées.

Alcools et thiols : Utilisés dans les réactions d'addition pour former des adduits.

Réactifs de cyclisation : Divers réactifs peuvent induire une cyclisation pour former des composés hétérocycliques.

Principaux produits formés :

Thiourées : Formées à partir de la réaction avec les amines.

Composés hétérocycliques : Formés par des réactions de cyclisation.

Adduits : Formés à partir de réactions d'addition avec des nucléophiles.

4. Applications de la recherche scientifique

L'isothiocyanate de phényle a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'action

L'isothiocyanate de phényle exerce ses effets par la formation de liaisons covalentes avec des sites nucléophiles dans les protéines et les enzymes. Cette modification peut altérer la fonction de ces biomolécules, conduisant à divers effets biologiques. Par exemple, dans le processus de dégradation d'Edman, l'isothiocyanate de phényle réagit avec l'acide aminé N-terminal d'un peptide pour former un dérivé phénylthiocarbamoyle, qui peut ensuite être clivé et identifié .

Applications De Recherche Scientifique

Phenylisothiocyanate has a wide range of applications in scientific research:

Mécanisme D'action

Phenylisothiocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This modification can alter the function of these biomolecules, leading to various biological effects. For example, in the Edman degradation process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved and identified .

Comparaison Avec Des Composés Similaires

L'isothiocyanate de phényle fait partie de la famille des isothiocyanates, qui comprend plusieurs composés similaires:

Isothiocyanate de phénéthyle : Connu pour ses propriétés anticancéreuses et trouvé dans les légumes crucifères.

Sulforaphane : Un autre isothiocyanate aux propriétés anticancéreuses et antioxydantes puissantes.

Isothiocyanate d'allyle : Trouvé dans la moutarde et le raifort, connu pour ses propriétés antimicrobiennes.

Unicité de l'isothiocyanate de phényle : L'isothiocyanate de phényle est unique en raison de son utilisation spécifique dans le processus de dégradation d'Edman, qui est une technique essentielle pour le séquençage des protéines. Sa capacité à former des dérivés stables avec les acides aminés le rend indispensable dans la recherche biochimique .

Propriétés

IUPAC Name |

(2-aminophenyl)-(2-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKFGNLMLHVIDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561983 |

Source

|

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13134-93-5 |

Source

|

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)

![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)

![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)

![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)